Product packaging for 4-hydroxynaphtho[2,3-b]furan-8(5H)-one(Cat. No.:CAS No. 1415562-40-1)

4-hydroxynaphtho[2,3-b]furan-8(5H)-one

Cat. No.: B3322078
CAS No.: 1415562-40-1
M. Wt: 200.19 g/mol
InChI Key: GEPIZZPTPVGHEP-UHFFFAOYSA-N
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Description

4-hydroxynaphtho[2,3-b]furan-8(5H)-one is a useful research compound. Its molecular formula is C12H8O3 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 200.047344113 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8O3 B3322078 4-hydroxynaphtho[2,3-b]furan-8(5H)-one CAS No. 1415562-40-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-5H-benzo[f][1]benzofuran-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3/c13-10-3-1-2-7-9(10)6-11-8(12(7)14)4-5-15-11/h1,3-6,14H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPIZZPTPVGHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)C2=CC3=C(C=CO3)C(=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301271223
Record name Naphtho[2,3-b]furan-8(5H)-one, 4-hydroxy-
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Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415562-40-1
Record name Naphtho[2,3-b]furan-8(5H)-one, 4-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415562-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphtho[2,3-b]furan-8(5H)-one, 4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Naphthofuranone Chemical Scaffold: a Core Structure in Diverse Organic Molecules

The foundational framework of 4-hydroxynaphtho[2,3-b]furan-8(5H)-one is the naphthofuranone scaffold. This structural motif is a key component in a wide array of both naturally occurring and synthetically produced organic molecules. semanticscholar.org Naphthofurans, the broader class to which naphthofuranones belong, are characterized by a naphthalene (B1677914) ring fused to a furan (B31954) ring. bohrium.com This fusion can result in various isomers, with the arrangement of the rings influencing the molecule's chemical and physical properties.

The naphthofuranone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. mdpi.comnih.gov Molecules built upon this scaffold have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. semanticscholar.orgbohrium.com The versatility of the naphthofuranone core allows for the attachment of different functional groups at various positions, leading to a large library of derivatives with diverse biological activities. researchgate.net

A Look Back: the Emergence of Naphthofuranone Research

The synthesis of the naphthofuranone scaffold has been a subject of considerable research. Early methods often involved multi-step processes. More contemporary approaches have focused on developing more efficient and environmentally friendly synthetic routes. mdpi.comnih.gov These modern techniques often employ visible-light-mediated reactions or novel catalytic systems to construct the naphthofuranone core with greater efficiency and regioselectivity. mdpi.comnih.gov The synthesis of related dihydronaphthofurans has also been extensively reviewed, showcasing a variety of synthetic strategies that have been developed over the past decades. rsc.org

Isolation and Comprehensive Structural Elucidation Methodologies for 4 Hydroxynaphtho 2,3 B Furan 8 5h One from Natural Sources

Overview of Biologically Relevant Natural Sources Yielding Naphthofuranone Compounds

Naphthofuranone compounds are secondary metabolites found in a variety of natural sources, including higher plants, fungi, and bacteria. numberanalytics.comiyte.edu.tr These compounds are part of a larger class known as naphthoquinones, which are characterized by a naphthalene (B1677914) backbone with a quinone moiety and are known for their historical use in traditional medicine. numberanalytics.com

Plant families such as the Boraginaceae, Bignoniaceae, and Ebenaceae are known to produce naphthoquinones. numberanalytics.com For instance, species from the Onosma genus (family Boraginaceae) have been found to contain various naphthoquinone derivatives. iyte.edu.tr Fungi, including those from the genera Fusarium and Aspergillus, as well as some bacteria like Streptomyces, are also reported producers of these compounds. numberanalytics.com The isolation of naphthofuranone derivatives, specifically, has been reported from the stems of Pachira aquatica (family Bombacaceae). researchgate.net While direct isolation of 4-hydroxynaphtho[2,3-b]furan-8(5H)-one from a specific natural source is not extensively detailed in the provided results, the presence of structurally related naphthofuranones in these organisms suggests they are promising sources for investigation. iyte.edu.trresearchgate.net

Advanced Extraction and Chromatographic Purification Techniques for Natural Products

The journey from a crude natural extract to a pure, isolated compound like this compound is a meticulous process involving sophisticated extraction and purification techniques. The low concentration of active compounds in complex natural matrices necessitates a strategic and multi-step approach. rsc.org

Initial Extraction and Partitioning:

The process typically begins with solvent extraction from the source material. hilarispublisher.com This is often followed by solvent partitioning, a technique that separates compounds into different groups based on their polarity by using two immiscible solvents. rsc.org

Chromatographic Purification:

Chromatography is the cornerstone of natural product purification, separating compounds based on their differential interactions with a stationary phase and a mobile phase. numberanalytics.com A combination of different chromatographic methods is usually employed to achieve high purity. rsc.org

Column Chromatography (CC): This is a fundamental preparative technique where the extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel) and eluted with a solvent or a solvent gradient. hilarispublisher.com It serves as an initial fractionation step. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used for qualitative analysis and monitoring the progress of separation. hilarispublisher.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical and preparative purposes, offering high sensitivity and selectivity. hilarispublisher.comnumberanalytics.com Preparative HPLC (prep-HPLC) is often a final purification step to obtain highly pure compounds. rsc.org

Counter-Current Chromatography (CCC): This liquid-liquid partition chromatographic technique avoids the use of a solid stationary phase, making it suitable for a wide range of polarities and capable of handling sample loads from milligrams to grams. researchgate.net

Advanced and Hyphenated Techniques:

Modern natural product isolation increasingly relies on advanced and hyphenated techniques that integrate separation with real-time structural data acquisition. nih.gov

Supercritical Fluid Extraction (SFE) and Chromatography (SFC): SFE uses supercritical fluids like CO2 for extraction, resulting in high-purity extracts with minimal solvent residue. hilarispublisher.com SFC is a chromatographic technique that offers fast and efficient separations. rsc.orgresearchgate.net

Hyphenated Techniques (e.g., LC-MS, GC-MS): The coupling of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) allows for the identification and quantification of compounds directly within complex mixtures, a process known as dereplication, which helps to avoid the re-isolation of known substances. numberanalytics.comnih.gov

Spectroscopic and Spectrometric Approaches to Structural Confirmation of this compound and its Derivatives

Once a pure compound is isolated, its exact chemical structure must be determined. This is achieved through a combination of powerful spectroscopic and spectrometric techniques that provide detailed information about the molecule's connectivity, functional groups, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Naphthofuranone Structure Assignment (e.g., 1D and 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, including complex heterocyclic compounds like naphthofuranones. emerypharma.comipb.pt It provides crucial evidence of a compound's identity and purity. emerypharma.com

1D NMR Techniques:

¹H NMR (Proton NMR): This is typically the first NMR experiment performed. It provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration). emerypharma.com

¹³C NMR (Carbon NMR): This experiment identifies the different carbon environments in the molecule. Proton-decoupled ¹³C NMR shows a single peak for each unique carbon atom, while proton-coupled spectra can provide information on the number of hydrogens attached to each carbon. youtube.com

2D NMR Techniques:

The complexity of natural products often requires the use of 2D NMR experiments to resolve overlapping signals and establish connectivity within the molecule. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.comharvard.edu

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the signals of protons with the signals of directly attached carbons, providing one-bond ¹H-¹³C connectivity. ipb.ptmiami.edu

TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system, even if they are not directly coupled. ipb.pt

For a related compound, 11-hydroxy-2-O-methylhibiscolactone A, the ¹H and ¹³C NMR data were instrumental in its structural determination. researchgate.net

Mass Spectrometry (MS) Applications in Compound Identification and Molecular Formula Confirmation (e.g., HR-ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and confirming its molecular formula.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental composition. This is a critical step in identifying new or unknown compounds.

Electrospray Ionization (ESI):

ESI is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, common characteristics of many natural products. researchgate.net High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a standard method for obtaining the precise molecular formula of purified natural products. researchgate.net For example, a purified compound was identified with an ion peak at m/z 221.03, corresponding to the molecular formula C12H16N2O2 [M+H]⁺. researchgate.net

In the structural elucidation of a related naphthofuranone derivative, ESI-MS showed a molecular ion peak that helped confirm its molecular weight. olemiss.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. uobabylon.edu.iq Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence or absence. uobabylon.edu.iqlibretexts.org For instance, the presence of hydroxyl (-OH) and carbonyl (C=O) groups, which are key features of this compound, can be readily identified by their characteristic absorption bands. uobabylon.edu.iq In the analysis of a related naphthofuranone, IR spectroscopy revealed absorption bands for hydroxyl (3367 cm⁻¹) and carbonyl (1729 cm⁻¹) groups. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions, often involving π-electrons in conjugated systems. uobabylon.edu.iq The wavelengths of maximum absorbance (λmax) provide information about the extent of conjugation and the nature of the chromophores present in the molecule. uobabylon.edu.iqresearchgate.net The UV spectrum of a naphthofuranone derivative, for example, showed absorption maxima at 221, 254, and 358 nm, which is characteristic of its conjugated system. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination of Naphthofuranone Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mdpi.com This data is then used to construct a three-dimensional electron density map of the molecule, from which the positions of all atoms can be determined.

For a related compound, 4-hydroxynaphtho[2,3-b]benzofuran-6,11-dione, single-crystal X-ray analysis confirmed its structure and provided detailed crystallographic data, including unit cell dimensions and atomic coordinates. olemiss.edu This technique is particularly crucial when a molecule contains multiple stereocenters, as it can unambiguously establish their relative and absolute configurations. While NMR and other spectroscopic methods provide clues to stereochemistry, X-ray crystallography offers the final, unequivocal proof of the molecule's three-dimensional architecture.

Biosynthetic Pathways and Precursors of Naphthofuranone-Type Natural Products

The biosynthesis of naphthofuranone natural products, including the specific compound this compound, is a complex process that involves the convergence of primary and secondary metabolic pathways within the producing organisms, primarily plants and some microorganisms. While the complete, step-by-step enzymatic pathway for this specific molecule is not fully elucidated in a single comprehensive study, a strong body of evidence from research on related compounds allows for the construction of a highly probable biosynthetic route. This route begins with the formation of the core naphthoquinone structure, followed by modifications that lead to the furanone ring system.

The fundamental building blocks for these compounds are derived from two major biosynthetic pathways: the polyketide pathway and the shikimate pathway . nih.govnih.govnih.gov

The Polyketide Pathway: This pathway utilizes acetyl-CoA and malonyl-CoA as starter and extender units, respectively, which are condensed by polyketide synthases (PKSs) to form a poly-β-keto chain. frontiersin.orgnih.goved.gov This chain then undergoes a series of cyclizations and aromatizations to yield the characteristic naphthalene ring system of the naphthoquinone. Type II PKS systems are particularly implicated in the biosynthesis of aromatic polyketides like pyranonaphthoquinones in bacteria. nih.gov

The Shikimate Pathway: This pathway is the primary route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms. nih.govnih.govresearchgate.netfrontiersin.org A significant portion of the carbon fixed by plants is channeled through this pathway. nih.gov The shikimate pathway starts with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) and proceeds through several intermediates, with chorismate being a key branch-point metabolite. nih.govnih.gov For the biosynthesis of many naphthoquinones, chorismate is converted to o-succinylbenzoic acid (OSB), which then serves as a crucial precursor to the naphthoquinone skeleton. nih.gov

The formation of the furanone ring is generally considered a later step in the biosynthesis, occurring after the naphthoquinone core is established. A widely accepted hypothesis involves the prenylation of a hydroxylated naphthoquinone precursor. For instance, the natural product lapachol (B1674495), a 2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthoquinone, is a well-known prenylated naphthoquinone. The side chain of lapachol can undergo oxidative cyclization to form both pyran and furan (B31954) rings, leading to α-lapachone (a pyranonaphthoquinone) and β-lapachone (also a pyranonaphthoquinone), as well as various furanonaphthoquinones. While much of the research on these transformations has been in the realm of chemical synthesis, the co-occurrence of lapachol with furanonaphthoquinones in plants of the Bignoniaceae family strongly suggests a parallel biosynthetic process.

The biosynthesis of hydroxylated furanonaphthoquinones, such as this compound, would require an additional hydroxylation step. This hydroxylation could occur at various stages of the pathway, either on the naphthoquinone precursor before cyclization or on the furanonaphthoquinone product itself. Enzymatic hydroxylation of aromatic compounds is a common reaction in secondary metabolism, often catalyzed by cytochrome P450 monooxygenases or other oxidoreductases. nih.gov

A plausible biosynthetic precursor for the furanone ring is a prenylated naphthoquinone that undergoes oxidative modification. For example, the biosynthesis of avicequinone C, a furanonaphthoquinone from the mangrove Avicennia marina, is thought to proceed from lawsone (2-hydroxy-1,4-naphthoquinone). nih.govrsc.org

The table below summarizes the key precursor pathways and intermediates in the proposed biosynthesis of naphthofuranone-type natural products.

Pathway Stage Key Precursors/Intermediates Description
Primary Metabolism Acetyl-CoA, Malonyl-CoA, Phosphoenolpyruvate (PEP), Erythrose-4-Phosphate (E4P)These are fundamental building blocks derived from glycolysis and the pentose (B10789219) phosphate (B84403) pathway.
Naphthoquinone Core Biosynthesis (Polyketide Pathway) Poly-β-keto chainFormed by the condensation of acetyl-CoA and malonyl-CoA by polyketide synthases (PKSs). frontiersin.orgnih.goved.gov
Naphthoquinone Core Biosynthesis (Shikimate Pathway) Chorismate, o-Succinylbenzoic Acid (OSB)Chorismate is a key intermediate from the shikimate pathway that is converted to OSB, a direct precursor to the naphthoquinone ring. nih.gov
Prenylation Dimethylallyl pyrophosphate (DMAPP)A prenyl group is attached to the naphthoquinone core, often at a hydroxylated position.
Furanone Ring Formation Prenylated Naphthoquinone (e.g., Lapachol)The prenyl side chain undergoes oxidative cyclization to form the furanone ring.
Hydroxylation Hydroxylated Naphthoquinone or FuranonaphthoquinoneA hydroxyl group is introduced by an oxygenase enzyme, such as a cytochrome P450. nih.gov

Detailed research findings on the biosynthesis of pyranonaphthoquinones in Streptomyces have revealed the intricate enzymatic machinery involved in tailoring the polyketide backbone, including various C-C bond-forming reactions. nih.gov While these are pyran derivatives, the general principles of a PKS-derived core followed by tailoring reactions are applicable to furanonaphthoquinones as well.

Chemical Reactivity and Derivatization Studies of 4 Hydroxynaphtho 2,3 B Furan 8 5h One

Elucidation of Reaction Mechanisms Involving the Naphthofuranone Core

The construction of the naphthofuranone skeleton is a central topic in synthetic organic chemistry, with several mechanistic pathways established for its formation. These mechanisms often involve the cyclization of precursors derived from naphthoquinones.

One prominent method for forming the related naphtho[2,3-b]furan-4,9-dione (B1206112) core involves a visible-light-mediated [3+2] cycloaddition reaction. nih.gov This environmentally friendly approach uses 2-hydroxy-1,4-naphthoquinone (B1674593) and various alkynes or alkenes, proceeding under mild conditions with excellent regioselectivity. nih.gov For the synthesis of dihydronaphthofurans, a proposed mechanism involves the initial conjugate addition of a nucleophile to a naphthoquinone, followed by intramolecular cyclization and dehydration to form the furan (B31954) ring. rsc.org

Another key mechanism is the base-catalyzed condensation between a 1,4-naphthoquinone (B94277) and a phenolic compound. olemiss.edu This process is believed to occur through two successive steps: an initial intermolecular carbon-carbon bond formation followed by an intramolecular O-alkylation to close the furan ring. olemiss.edu Additionally, oxidative cyclization reactions are employed. For instance, the reaction of 2-hydroxy-1,4-naphthoquinone with nitroalkenes, catalyzed by a base, results in 2-aminonaphtho[2,3-b]furan-4,9-diones. researchgate.net A notable feature of this reaction is the conversion of the nitro group to an amino group without an external reducing agent. researchgate.net

Theoretical studies on the oxidation of the furan ring itself provide further mechanistic insight. The gas-phase reaction of furan with a hydroxyl radical begins with the formation of a pre-reactive complex, followed by the addition of the radical to the furan ring. researchgate.net Subsequent ring-opening of the resulting adduct leads to various intermediates. researchgate.net Such fundamental reactivity studies help in understanding the potential degradation or transformation pathways of the furan moiety within the larger naphthofuranone structure.

Reaction TypeStarting MaterialsConditions/CatalystKey Mechanistic Step
Visible-Light-Mediated [3+2] Cycloaddition2-Hydroxy-1,4-naphthoquinone, Alkyne/AlkeneVisible blue LEDs (460 nm), AcetonitrilePhotochemical cycloaddition
Base-Catalyzed Condensation1,4-Naphthoquinone, PhenolBase catalyst (e.g., Pyridine)Intermolecular C-C bond formation followed by intramolecular O-alkylation
Oxidative Cyclization2-Hydroxy-1,4-naphthoquinone, NitroalkeneBase (e.g., NaOAc), WaterMichael addition followed by intramolecular cyclization and nitro-group conversion
Rhodium-Catalyzed CycloadditionDiazo-naphthoquinones, Enol ethersRh₂(OAc)₄Formation of a rhodium carbene complex followed by nucleophilic attack and cyclization

Functional Group Transformations and Modifications of 4-hydroxynaphtho[2,3-b]furan-8(5H)-one

The furan-2(5H)-one moiety, present in the target compound, is a versatile platform for chemical transformations. researchgate.net Reactions can target the functional groups attached to the ring, the C=C double bond, or involve the cleavage of the lactone ring itself. researchgate.net For the 4-hydroxy-naphthofuranone structure, the phenolic hydroxyl group and the lactone are primary sites for modification.

Transformations can include:

Reactions at the Hydroxyl Group: The phenolic -OH group can undergo standard functionalizations such as etherification or esterification. For example, O-alkylation with dialkylaminoalkyl halides has been used to synthesize derivatives of related benzonaphthofurandiones. researchgate.net

Reactions Involving the Lactone Ring: The lactone ring in furan-2(5H)-ones can be opened under certain conditions, providing access to acyclic compounds that can be used for further synthesis. researchgate.net

Modifications of the Furan Ring: Oxidative dearomatization represents a powerful tool for transforming furan-containing compounds. This process can convert a furan into a highly functionalized intermediate, such as a 2-ene-1,4,7-trione, which can then undergo subsequent cyclizations to form new heterocyclic systems. nih.gov

Reviews on the synthesis and reactions of naphthofurans show that the core can be elaborated into more complex heterocyclic systems. researchgate.net For instance, aminonaphthofuran derivatives can serve as precursors for fused pyrimidine, triazole, or thiadiazole ring systems through reactions with reagents like hydrazine (B178648) hydrate, carbon disulfide, or isothiocyanates. researchgate.net

Synthesis of Novel Derivatives and Conjugates for Mechanistic Probing and Structure-Activity Relationship (SAR) Studies

The synthesis of derivatives from the naphthofuranone core is essential for probing reaction mechanisms and conducting structure-activity relationship (SAR) studies, particularly in the search for new therapeutic agents. By systematically modifying the core structure, researchers can identify the pharmacophores responsible for biological activity.

A common strategy involves creating hybrid molecules that combine the naphthoquinone-furan scaffold with other known pharmacophores. mdpi.com For example, a series of naphthoquinone-furan-2-cyanoacryloylamide and naphthoquinone-furan carboxamide derivatives were synthesized to evaluate their anticancer effects. mdpi.com The synthesis began with the coupling of 2-bromo-1,4-dimethoxynaphthalene (B104453) with 2-formylfuran-5-boronic acid, followed by reaction with cyanide derivatives to build the final hybrid compounds. mdpi.com

Another approach for generating diversity for SAR studies is the McMurry reaction, which has been used to create analogues of bioactive molecules. nih.gov Although not directly applied to the target compound, the principle of coupling a ketone-containing scaffold with other carbonyl compounds to build larger, more complex structures is a relevant derivatization strategy. nih.gov Efficient, one-pot cascade reactions have also been developed to synthesize furonaphthoquinones, which can then be evaluated for their biological properties. researchgate.net

Parent ScaffoldModification/DerivativeSynthetic ApproachPurpose
Naphthoquinone-furanNaphthoquinone-furan-2-cyanoacryloyl hybridsCoupling of boronic acids followed by reaction with cyanide derivativesSAR study for antitumor activity
2-Hydroxy-1,4-naphthoquinone3-Substituted 2-aminonaphtho[2,3-b]furan-4,9-dionesBase-catalyzed reaction with nitroalkenesGeneration of novel derivatives with potential bioactivity
Benzonaphthofurandioneo-Alkylated derivatives with dialkylaminoalkyl groupsCondensation followed by O-alkylationEvaluation of cytotoxicity and topoisomerase inhibition
4,4′-Dihydroxybenzophenone4-Hydroxytamoxifen analoguesMcMurry reaction with various carbonyl compoundsSAR study for cytotoxic activity

Selective Chemical Transformations and Protecting Group Strategies for Naphthofuranone Architectures

In the multi-step synthesis of complex molecules containing the naphthofuranone core, protecting group strategies are essential. jocpr.com Protecting groups temporarily mask reactive functional groups, such as the phenolic hydroxyl group of this compound, to prevent unwanted side reactions and allow for selective transformations at other sites in the molecule. jocpr.comuniversiteitleiden.nl

The choice of a protecting group depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal. For a hydroxyl group, common protecting groups include:

Silyl (B83357) ethers (e.g., TBDMS, TIPS): These are widely used due to their ease of introduction and removal under specific conditions (typically fluoride (B91410) ion). researchgate.net

Benzyl ethers (e.g., Bn): These are stable to a wide range of conditions but are readily removed by catalytic hydrogenation, a method that could also affect other parts of the molecule, such as C=C double bonds. universiteitleiden.nl

Acyl groups (e.g., Acetyl, Benzoyl): These ester-based protecting groups are introduced using acid chlorides or anhydrides. They are electron-withdrawing, which can deactivate the molecule toward certain reactions. universiteitleiden.nl They are typically removed by basic hydrolysis.

Orthogonal protecting group strategies are particularly powerful, allowing for the selective deprotection of one functional group in the presence of others. jocpr.com For a complex naphthofuranone derivative, one might use a silyl ether to protect the phenolic hydroxyl group while an ester protects a different hydroxyl group elsewhere in the molecule. The silyl ether could be removed with fluoride without affecting the ester, and the ester could later be removed with base without affecting other functionalities, enabling precise, sequential modifications. universiteitleiden.nl

Functional GroupProtecting GroupIntroduction ReagentsRemoval Conditions
Hydroxyl (-OH)Silyl Ether (e.g., TBDMS)TBDMS-Cl, ImidazoleTBAF, HF/Pyridine
Hydroxyl (-OH)Benzyl Ether (Bn)BnBr, NaHH₂, Pd/C (Catalytic Hydrogenation)
Hydroxyl (-OH)Acetyl (Ac)Acetic Anhydride, PyridineBase (e.g., NaOH, K₂CO₃/MeOH)
Carbonyl (C=O)Acetal/KetalDiol, Acid CatalystAqueous Acid (e.g., HCl)

Mechanistic Investigations of the Biological Activities of 4 Hydroxynaphtho 2,3 B Furan 8 5h One

Elucidation of Molecular Targets and Binding Interactions

Investigations into the molecular interactions of Avicequinone C have identified several key protein targets, suggesting its potential in diverse therapeutic areas. These studies range from enzyme inhibition assays to computational docking simulations, providing a comprehensive view of its binding mechanisms.

Avicequinone C has demonstrated inhibitory activity against several key enzymes. A primary target is steroid 5α-reductase type 1 , an enzyme implicated in the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). This inhibitory action is significant in conditions like androgenetic alopecia (AGA). nih.gov In cell-based assays using human hair dermal papilla cells (HHDPCs) and human keratinocytes (HaCaT), Avicequinone C was found to inhibit 5α-reductase type 1 with an IC₅₀ value of 38.8 ± 1.29 µM. researchgate.netjst.go.jp At a concentration of 10 µM, it has been reported to reduce DHT production significantly. The mechanism is believed to be centered on the furanonaphthoquinone moiety, which acts as a key pharmacophore for binding to the enzyme. researchgate.net

In the context of anticancer activity, phytochemicals derived from mangrove plants, including Avicequinone C, have been reported to exhibit inhibitory effects on Topoisomerase II . nih.gov This enzyme is crucial for managing DNA topology during replication and transcription, and its inhibition can lead to cancer cell death.

Currently, there is no specific research available detailing the direct inhibition of Casein Kinase 2 (CK2) by Avicequinone C.

Enzyme Inhibition by 4-hydroxynaphtho[2,3-b]furan-8(5H)-one (Avicequinone C)

Enzyme TargetReported ActivityIC₅₀ ValueCell ModelReference
Steroid 5α-Reductase Type 1Inhibition of DHT production38.8 ± 1.29 µMHuman Hair Dermal Papilla Cells (HHDPCs) researchgate.net
Topoisomerase IIInhibitory effectsNot specifiedNot specified nih.gov

Beyond direct enzyme inhibition, Avicequinone C modulates critical signaling pathways through receptor interactions. A key finding is its ability to interfere with the androgen receptor (AR) signaling cascade. Mechanistic studies have revealed that Avicequinone C can inhibit the translocation of the DHT-androgen receptor complex from the cell's cytoplasm into the nucleus. scnm.org.twgtu.ac.in This action is critical, as the nuclear translocation of the AR complex is a necessary step for it to bind to DNA and initiate the transcription of androgen-responsive genes. By preventing this, Avicequinone C effectively reduces the downstream effects of androgen signaling. researchgate.net

Furthermore, in silico studies have predicted that Avicequinone C can bind to several key protein targets implicated in cancer. Molecular docking analyses suggest strong interactions with the Epidermal Growth Factor Receptor (EGFR), Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha (PIK3CA), and Janus Kinase 2 (JAK2), which are pivotal in the progression of colorectal cancer. nih.govresearchgate.net Other predicted targets include Estrogen Receptor 1 (ESR1) and Heat Shock Protein 90 (HSP90AA1), indicating a broad potential for anticancer activity. tjnpr.org

Molecular docking has been a primary tool for analyzing the protein-ligand interactions of Avicequinone C. These computational studies have provided valuable insights into its binding modes with various protein targets.

Steroid 5α-Reductase: Docking simulations with a homologous protein model of steroid 5α-reductase type 1 suggest that the furanonaphthoquinone scaffold is a crucial pharmacophore for its inhibitory activity. jst.go.jpresearchgate.net

Colorectal Cancer Targets: In studies related to colorectal cancer, Avicequinone C exhibited the best docking scores against the hub genes EGFR, PIK3CA, and JAK2. nih.govresearchgate.net The predicted interactions were characterized by a combination of π-sigma, alkyl, and conventional hydrogen bonds, indicating stable binding. nih.gov

Viral Protein Targets: Docking studies have also explored its antiviral potential. The compound showed good interaction with protein targets of the Chikungunya virus. nih.gov

Hepatitis C Virus Targets: In the context of Hepatitis C, Avicequinone C was docked against several key proteins, including AKT1, SRC, and ESR1, demonstrating its potential as an inhibitor. tjnpr.org

To date, specific experimental data from Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) studies for Avicequinone C are not available in the published literature.

Summary of Molecular Docking Studies for this compound (Avicequinone C)

Protein TargetDisease ContextKey FindingReference
Steroid 5α-Reductase Type 1Androgenetic AlopeciaFuranonaphthoquinone moiety is a key pharmacophore for binding. jst.go.jpresearchgate.net
EGFR, PIK3CA, JAK2Colorectal CancerExhibited best docking scores with stable π-sigma, alkyl, and hydrogen bonds. nih.govresearchgate.net
Chikungunya Virus ProteinsViral InfectionShowed good interaction with protein targets. nih.gov
AKT1, SRC, ESR1, HSP90AA1Hepatitis CDemonstrated potential binding and inhibition. tjnpr.org

Cellular Pathway Perturbations and Signaling Cascade Modulation

Avicequinone C influences fundamental cellular processes, including cell cycle progression and programmed cell death, by modulating key signaling cascades. Its effects appear to be cell-type dependent, highlighting its potential for targeted therapeutic applications.

The compound has shown dual activity in cell cycle regulation. In studies using primary dermal papilla cells, Avicequinone C was found to promote cell proliferation by increasing the cell population in the G2 phase while preventing apoptosis, as indicated by a decrease in the G0 population. plos.org Conversely, extracts of Avicennia marina that contain Avicequinone C have been shown to induce cell cycle inhibition in cancer cell lines. nih.gov

Avicequinone C is also a significant modulator of apoptosis. researchgate.net In dermal papilla cells, it protects against cell death by downregulating the expression of pro-apoptotic markers such as Bax and Caspase-3 , while simultaneously upregulating the anti-apoptotic marker Bcl-2 . In contrast, in cancer models, extracts from its source plant induce apoptosis in various cell lines, including HL-60 and MCF-7. nih.gov The mechanism in cancer cells is linked to the generation of reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential. nih.gov Furthermore, a review on mangrove phytochemicals notes that compounds from Avicennia marina exert inhibitory effects on PARP (Poly (ADP-ribose) polymerase) , a key enzyme in DNA repair and apoptosis. nih.gov

Modulation of Apoptotic Proteins by this compound (Avicequinone C) in Dermal Papilla Cells

Apoptotic ProteinFamilyEffect of Avicequinone CReference
BaxBcl-2 family (Pro-apoptotic)Downregulation
Bcl-2Bcl-2 family (Anti-apoptotic)Upregulation
Caspase-3Caspase family (Executioner)Downregulation
PARPDNA Repair / ApoptosisInhibition (reported for source extract) nih.gov

Emerging research indicates that the biological activity of Avicequinone C extends to the regulation of autophagy, a cellular process for degrading and recycling damaged components. Studies on extracts from Avicennia marina have shown an induction of autophagy in cancer cells. nih.gov This process appears to be triggered by an increase in intracellular reactive oxygen species (ROS) levels and a subsequent decrease in mitochondrial membrane potential. nih.gov The induction of autophagy in this context is linked to the eventual triggering of apoptosis, suggesting a role for Avicequinone C in mediating this form of programmed cell death. nih.govresearchgate.net

Detailed studies focusing specifically on the direct impact of purified Avicequinone C on lysosomal function and the intricate molecular pathways of autophagy are still limited, representing an area for future investigation.

Inflammatory Pathway Inhibition and Immunomodulatory Mechanisms (e.g., superoxide (B77818) anion generation inhibition)

The naphthofuranone scaffold, characteristic of this compound, is a key contributor to its immunomodulatory and anti-inflammatory properties. Compounds containing a furanone ring have been identified as potent scavengers of superoxide anions and inhibitors of lipid peroxidation. nih.gov The anti-inflammatory effects of such structures are often exerted through multiple mechanisms. These include the direct suppression of reactive oxygen species like the superoxide anion (O₂⁻), as well as the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. nih.gov

The biological activity of natural furan (B31954) derivatives is strongly influenced by the presence of the furan ring and other aromatic systems within their structure. nih.gov These compounds can regulate various cellular activities by modulating key signaling pathways. nih.gov For instance, the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) is a crucial aspect of their anti-inflammatory action. This inhibition is often achieved by targeting upstream signaling cascades like the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov By interfering with these pathways, naphthofuranone compounds can effectively downregulate the expression of inflammatory mediators, thereby controlling the inflammatory response. nih.govresearchgate.net The spectrum of activity for naphthoquinones, the core structure of the molecule , is known to include significant anti-inflammatory effects. researchgate.net

Mechanism Effect Relevant Signaling Pathways
Superoxide Anion ScavengingReduction of oxidative stress-
Lipid Peroxidation InhibitionProtection of cellular membranes-
Inflammatory Mediator SuppressionDecreased production of NO, PGE2NF-κB, MAPK
Cytokine RegulationInhibition of TNF-α, IL-1β, IL-6NF-κB, MAPK

Redox Activation and Generation of Reactive Oxygen Species in Biological Contexts

A central mechanism underlying the biological activity of this compound is its ability to participate in redox cycling and generate reactive oxygen species (ROS). The toxicity and therapeutic potential of naphthoquinones are closely linked to their capacity to act as oxidizing agents. researchgate.net The hydroxyketone structure within some furanone compounds enables them to act as pro-oxidants, particularly in the presence of transition metals like iron or copper. nih.gov

This pro-oxidant activity can initiate a cascade of events starting with the reduction of a metal ion (e.g., Cu²⁺ to Cu⁺). This process can lead to the production of superoxide radicals, which can then be converted to hydrogen peroxide and highly reactive hydroxyl radicals. nih.gov This furaneol/transition metal complex-mediated generation of ROS can inactivate critical enzymes sensitive to oxidative stress, such as aconitase, and cause significant cellular damage, including DNA strand breaks and the formation of adducts like 8-hydroxy-2'-deoxyguanosine. nih.gov

Process Description Outcome
Redox Cycling The naphthoquinone core undergoes reduction and oxidation cycles.Generation of semiquinone radicals.
Metal-Dependent ROS Generation The hydroxyketone structure interacts with transition metals (e.g., Copper, Iron). nih.govProduction of superoxide, hydrogen peroxide, and hydroxyl radicals. nih.gov
Enzyme Inactivation ROS-sensitive enzymes are inactivated by oxidative stress. nih.govDisruption of cellular metabolism.
DNA Damage Hydroxyl radicals attack DNA. nih.govFormation of strand breaks and DNA adducts (e.g., 8-OHdG). nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of naphthofuranone compounds influences their biological activity. These investigations reveal that the potency and selectivity of these molecules are highly dependent on the type and position of various substituents on the naphthoquinone framework. nih.govnih.gov The redox properties and pro-oxidant activities, which are central to the mechanism of action, are particularly sensitive to these structural modifications. nih.gov Computational methods and quantitative structure–activity relationship (QSAR) analyses are increasingly used to probe these relationships, providing insights into how factors like electron distribution and molecular geometry affect bioactivity. researchgate.netajpchem.org

Rational Design of Naphthofuranone Analogues Based on SAR Principles

The principles derived from SAR studies form the basis for the rational design of new naphthofuranone analogues with enhanced potency and improved selectivity. nih.gov This process involves the strategic chemical modification of the parent scaffold to optimize its pharmacological properties. nih.gov By understanding which structural features are critical for activity, researchers can introduce or modify functional groups to create a library of diverse analogues. nih.gov

The rational design process may involve:

Scaffold Modification: Altering the core structure, for example, by creating fused ring systems like naphthoimidazoles to increase rigidity and potency. nih.gov

Functional Group Introduction: Adding various chemical groups such as amines, amino acids, pyrazoles, or indoles to the naphthoquinone skeleton to potentially introduce new biological activities or enhance existing ones. nih.gov

Computational Modeling: Using biophysical models and computational tools to predict the effects of specific modifications and to search the chemical space for optimal enzyme expression and interaction. nih.govresearchgate.net

This approach allows for the systematic development of molecules that are more potent and selective than the original lead compound, paving the way for more effective therapeutic agents. nih.gov

Positional and Substituent Effects on Mechanistic Biological Activity

The specific position and chemical nature of substituents on the naphthofuranone ring system are critical determinants of biological activity. nih.gov Computational and experimental studies have demonstrated that substituents significantly influence the reactivity and electronic properties of the aromatic system. researchgate.netajpchem.org

Key findings on positional and substituent effects include:

Hydroxyl Groups: The position of hydroxyl groups plays a crucial role. For instance, in related naphthoquinones, hydroxylation at the C-5 and C-8 positions leads to the most active compounds, whereas 2-hydroxynaphthoquinones are reported to be less active. nih.gov This is attributed to the effect on redox potentials and pro-oxidant activities. nih.gov

Electron-Donating/-Withdrawing Groups: The introduction of electron-donating groups can activate the ring system through conjugation, influencing the molecule's reactivity. researchgate.net Conversely, the type and position of other groups, such as halogens, can dramatically alter activity. In one study, a fluoro group at the C3 position of a naphthoquinone resulted in significantly better antibacterial activity compared to when it was placed at the C4 position. nih.gov

Lipophilicity: Modifying the lipophilicity through the addition of acyl or alkyl chains can also impact cytotoxicity and selectivity against different cell lines. nih.gov

These findings underscore that even minor changes in substitution can lead to substantial differences in biological outcomes, highlighting the importance of precise structural control in drug design. nih.govnih.gov

Substituent/Position Observed Effect on Biological Activity Reference
Hydroxylation at C-5 and C-8Strong enhancement of activity nih.gov
Hydroxylation at C-2Reduced activity compared to C-5/C-8 hydroxylation nih.gov
Fluoro group at C-3Enhanced antibacterial activity nih.gov
Fluoro group at C-4Decreased antibacterial activity (relative to C-3) nih.gov
Anilino groupModulates physicochemical and biological properties nih.gov

Emerging Biological Research Avenues for Naphthofuranone Scaffolds

The unique chemical framework of naphtho- and benzofurans positions them as "privileged scaffolds" in medicinal chemistry, with significant potential for future therapeutic development. nih.gov Emerging research is focused on exploring the broader biological applications of these structures beyond their currently known activities.

One promising avenue is the development of multi-target agents. The ability of the furan nucleus to interact with numerous biological targets suggests that derivatives could be designed to modulate multiple pathological processes simultaneously. nih.govnih.gov This is particularly relevant for complex diseases like neurodegenerative disorders, where exploring the neuroprotective chemical space of benzofuran (B130515) scaffolds could lead to the discovery of novel treatments. nih.gov

Future research will likely concentrate on:

Discovery of Novel Scaffolds: Investigating fungi and other natural sources, which are rich in secondary metabolites, may reveal new and useful chemical scaffolds for drug development. nih.gov

Enhanced Selectivity: Leveraging detailed SAR and computational studies to design next-generation analogues with higher selectivity for their intended targets, thereby minimizing off-target effects. nih.gov

New Therapeutic Areas: Applying the anti-inflammatory, antioxidant, and immunomodulatory properties of naphthofuranones to a wider range of diseases, including cardiovascular and metabolic disorders, where these processes play a key role. nih.gov

The continued exploration of the naphthofuranone chemical framework is expected to establish a rich chemical space for the development of novel and highly effective therapeutic agents. nih.gov

Computational Chemistry and Cheminformatics Approaches in 4 Hydroxynaphtho 2,3 B Furan 8 5h One Research

Molecular Docking and Ligand-Based Virtual Screening for Molecular Target Prediction

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. nih.gov This method is instrumental in identifying potential biological targets for novel compounds like 4-hydroxynaphtho[2,3-b]furan-8(5H)-one by evaluating the binding affinity and interaction patterns within the active site of various proteins. nih.govnih.gov The core principle of docking involves sampling a vast number of conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their energetic favorability. d-nb.info

In studies involving structurally similar naphtho[2,3-b]furan derivatives, molecular docking has been successfully employed to identify and characterize interactions with key therapeutic targets. For instance, novel 3-(arylamino)naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives were evaluated as potential inhibitors of Estrogen Receptor Alpha (ERα), a crucial target in breast cancer therapy. nih.govnih.gov The docking results for these compounds revealed favorable binding free energies (ΔGb), ranging from -5.0 to -9.0 kcal/mol, which were comparable to the native ligand, Doxorubicin. nih.gov These interactions were stabilized by crucial hydrogen bonds with amino acid residues in the active site. nih.gov

CompoundTarget ProteinBinding Free Energy (ΔGb, kcal/mol)Interacting Residues (Example)Reference
Naphtho[2,3-b]furan-trione derivative 4hEstrogen Receptor Alpha (ERα)-8.8Ser438, Arg469 nih.gov
Naphtho[2,3-b]furan-trione derivative 4iEstrogen Receptor Alpha (ERα)-9.0Not specified nih.gov
Doxorubicin (Control)Estrogen Receptor Alpha (ERα)-8.6Ser438, Arg469 nih.gov
Naphtho[2,1-b]furan derivative 5eS. aureus tyrosyl-tRNA synthetase-8.9Not specified tandfonline.com
Naphtho[2,1-b]furan derivative 5fS. aureus tyrosyl-tRNA synthetase-9.2Not specified tandfonline.com

Molecular Dynamics Simulations to Investigate Binding Conformations and Protein-Ligand Stability

While molecular docking provides a valuable static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of both the protein and the ligand. This technique is critical for validating docking results and understanding the thermodynamic and kinetic aspects of ligand binding.

For a compound like this compound, once a potential protein target is identified through docking, MD simulations can be employed to:

Assess Binding Stability: By simulating the complex in a solvated environment that mimics physiological conditions, researchers can determine if the ligand remains stably bound in the active site or if it dissociates. The root-mean-square deviation (RMSD) of the ligand's atomic positions is often monitored to quantify this stability.

Refine Binding Poses: The initial pose predicted by docking can be refined as the simulation allows both the ligand and the protein to adjust their conformations to achieve a more favorable energetic state.

Characterize Key Interactions: MD simulations can highlight the persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation. This helps to identify the most critical interactions for binding affinity and specificity.

Calculate Binding Free Energies: Advanced computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), can be applied to MD simulation trajectories to provide more accurate estimations of the binding free energy, offering a more rigorous assessment of ligand potency.

In the broader context of drug discovery, MD simulations have been used to evaluate docking protocols and confirm the stability of proposed ligand-protein complexes, thereby increasing confidence in the in silico predictions before proceeding with experimental assays. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule, which govern its reactivity and interactions. DFT is a computational method used to investigate the electronic structure (or electron density) of many-body systems, offering a balance between accuracy and computational cost.

For this compound, DFT calculations can be used to predict a variety of fundamental properties:

Electronic Structure: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with a biological target, such as through hydrogen bonding or electrostatic interactions.

Reactivity Descriptors: DFT can be used to calculate various chemical reactivity descriptors, such as electronegativity, chemical hardness, and softness, which help in predicting the molecule's behavior in chemical reactions.

Spectroscopic Properties: Theoretical calculations of vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts can be performed. Comparing these theoretical spectra with experimental data is a powerful method for confirming the structure of a synthesized compound.

Studies on related quinone and furan (B31954) derivatives have demonstrated the consistency between experimental spectroscopic data and theoretical data obtained from DFT calculations, validating the accuracy of this approach for predicting the properties of complex organic molecules.

Table 2. Representative Quantum Chemical Parameters Calculable for this compound using DFT.
ParameterDescriptionSignificance in Drug Research
EHOMO (eV)Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating capability; related to reactivity.
ELUMO (eV)Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting capability; involved in chemical reactions.
Energy Gap (ΔE, eV)Difference between ELUMO and EHOMOCorrelates with molecular stability and reactivity. A smaller gap suggests higher reactivity.
Dipole Moment (Debye)Measure of the overall polarity of the moleculeInfluences solubility, membrane permeability, and binding interactions.
Molecular Electrostatic Potential (MEP)3D map of charge distributionIdentifies sites for electrophilic and nucleophilic attack and hydrogen bonding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties or structural features (known as molecular descriptors) that influence a compound's activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

Developing a QSAR model for a series of naphtho[2,3-b]furan-8(5H)-one derivatives would typically involve the following steps:

Data Set Assembly: A collection of structurally related compounds with experimentally measured biological activities (e.g., IC50 values against a specific target) is required.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, surface area).

Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forest), a mathematical model is created that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure it is robust and not overfitted to the training data.

For this compound, a validated QSAR model could provide valuable insights into which structural modifications—such as adding or changing substituents on the aromatic rings or the furan moiety—are likely to enhance its biological activity. This approach streamlines the lead optimization process by prioritizing the synthesis of compounds with the highest predicted potency.

In Silico Approaches for Understanding Compound Behavior and Interactions within Biological Systems

The ultimate goal of applying computational methods in drug research is to build a comprehensive in silico profile of a compound's behavior within a biological system. This holistic approach integrates the techniques discussed previously—molecular docking, MD simulations, quantum mechanics, and QSAR—with other predictive models to create a multi-faceted understanding of a potential drug candidate like this compound.

A key component of this integrated approach is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME models can forecast a compound's pharmacokinetic profile, including its oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for causing drug-drug interactions. Early assessment of these properties is critical, as poor pharmacokinetics is a major cause of failure in clinical trials. For instance, computational tools can predict whether a compound adheres to established guidelines for drug-likeness, such as Lipinski's Rule of Five.

By combining target prediction and binding analysis (from docking and MD) with an understanding of electronic reactivity (from DFT), structure-activity trends (from QSAR), and pharmacokinetic properties (from ADME models), researchers can construct a detailed virtual profile of this compound. This profile allows for a more informed decision-making process, helping to identify potential liabilities and opportunities for optimization long before the compound is subjected to costly and time-consuming experimental testing. This integrated in silico strategy significantly enhances the efficiency and success rate of modern drug discovery efforts.

Analytical Methodologies for the Detection and Quantification of 4 Hydroxynaphtho 2,3 B Furan 8 5h One in Research Matrices

Chromatographic Techniques for Separation and Detection (e.g., HPLC-UV, LC-MS, GC-MS)

Chromatographic methods are essential for isolating 4-hydroxynaphtho[2,3-b]furan-8(5H)-one from other components within a sample matrix, which is a critical step prior to detection and quantification. The choice of technique depends on the compound's physicochemical properties and the complexity of the sample.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection (HPLC-UV): HPLC is a cornerstone technique for the analysis of non-volatile compounds like this compound. Given the molecule's aromatic naphthofuran structure, it possesses strong chromophores that absorb light in the ultraviolet-visible range, making it highly suitable for HPLC-UV detection. nih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is the most common approach for separating such compounds. scispace.com The method's parameters, including the specific column, mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), and flow rate, would be optimized to achieve a sharp peak with a stable retention time, ensuring reliable quantification. researchgate.netqub.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS): For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer. LC-MS is a powerful tool that not only separates the compound but also provides its molecular weight and structural information through fragmentation. nih.gov Techniques like electrospray ionization (ESI) are well-suited for ionizing polar molecules like this compound, typically forming intact molecular ions that aid in initial identification. nih.gov The use of high-resolution mass spectrometry (HRMS) instruments, such as Orbitrap, can provide highly accurate mass measurements, allowing for the determination of the elemental composition. nih.govresearchgate.net LC-MS/MS methods have been successfully developed for the simultaneous detection of other furan-containing compounds, such as nitrofuran metabolites, in complex matrices. researchgate.netd-nb.info

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a benchmark technique for the analysis of volatile and thermally stable compounds. thermofisher.com While highly effective for volatile furans, the direct analysis of this compound by GC-MS may be challenging due to its relatively low volatility and the presence of a polar hydroxyl group. nih.govuzh.ch To overcome this, a derivatization step would likely be necessary to convert the hydroxyl group into a less polar, more volatile silyl (B83357) ether (e.g., using BSTFA) or other suitable derivative. This approach has been used in the study of furanone fragmentation. imreblank.ch The separation would be achieved on a capillary column, such as an HP-5MS, followed by mass spectrometric detection for definitive identification based on the compound's mass spectrum. nih.gov

Table 1: Overview of Chromatographic Techniques for Naphthofuran Analysis

Technique Principle Applicability to this compound Key Considerations
HPLC-UV Separation based on polarity using a liquid mobile phase, detection via UV absorbance. researchgate.net High. The compound's conjugated system allows for strong UV absorption. Requires a relatively pure sample for unambiguous identification based solely on retention time.
LC-MS/MS Combines HPLC separation with mass analysis for high sensitivity and specificity. nih.govresearchgate.net Very High. Ideal for complex matrices and provides structural confirmation. Ionization method (e.g., ESI) must be optimized. nih.gov
GC-MS Separation of volatile compounds in a gaseous mobile phase, followed by mass analysis. thermofisher.com Moderate. Requires a chemical derivatization step to increase volatility. imreblank.ch Potential for thermal degradation of the analyte at high temperatures.

Spectroscopic Assays for Concentration Determination in In Vitro Systems

For rapid concentration determination in controlled in vitro environments like cell culture media or buffer solutions, UV-Vis spectroscopy offers a direct and efficient method.

This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The core structure of this compound contains a naphthoquinone system fused with a furan (B31954) ring, creating an extensive system of conjugated double bonds. This structure is expected to produce characteristic and strong absorption bands in the UV and possibly the visible regions of the electromagnetic spectrum. nih.gov

To perform the assay, a wavelength of maximum absorbance (λmax) is first identified by scanning a solution of the pure compound across a range of wavelengths. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of the compound in unknown samples can then be calculated by measuring their absorbance and interpolating the value from the calibration curve. The use of shift reagents can also help in the structural characterization of hydroxylated aromatic compounds by observing changes in the UV-Vis spectrum. ijims.com

Table 2: Principles of UV-Vis Spectroscopic Quantification

Step Description Purpose
1. Determine λmax A solution of the pure compound is scanned (e.g., 200-600 nm) to find the wavelength with the highest absorbance. To ensure maximum sensitivity and minimize deviations from the Beer-Lambert law.
2. Create Calibration Curve Prepare several solutions with known concentrations of the compound and measure their absorbance at λmax. Plot absorbance vs. concentration. To establish a linear relationship between absorbance and concentration, allowing for the quantification of unknown samples.
3. Measure Unknown Sample Measure the absorbance of the research sample at the same λmax. To obtain the absorbance value corresponding to the unknown concentration.
4. Calculate Concentration Use the equation from the linear regression of the calibration curve to calculate the concentration of the unknown sample. To determine the final concentration of the analyte in the in vitro system.

Advanced Mass Spectrometry Applications for Metabolite Identification Relevant to Mechanistic Studies

Understanding the metabolic fate of this compound is crucial for elucidating its mechanism of action. Advanced mass spectrometry techniques, particularly high-resolution tandem mass spectrometry (LC-MS/MS), are indispensable for identifying and structurally characterizing its metabolites. nih.govnih.gov

The process begins with the incubation of the parent compound in a biological system, such as liver microsomes or S9 fractions, which contain metabolic enzymes. nih.gov Samples are then analyzed by LC-MS/MS. The high-resolution capability of instruments like Orbitrap or TOF analyzers allows for the determination of the accurate mass of potential metabolites, from which their elemental formulas can be deduced. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is then used to fragment the potential metabolite ions. The resulting fragmentation pattern provides a structural fingerprint that helps to pinpoint the site of metabolic modification. Common metabolic transformations include Phase I reactions like hydroxylation, oxidation, or reduction, and Phase II reactions such as glucuronidation or sulfation. For example, the oxidation of a hydroxymethyl group to a carboxylic acid was identified as a key metabolic pathway for a similar furan-containing compound. nih.gov By comparing the fragmentation patterns of the parent drug and its metabolites, researchers can deduce the structural changes that have occurred.

Table 3: Common Metabolic Transformations and MS Signatures

Metabolic Reaction Mass Change Description
Hydroxylation +15.9949 Da Addition of a hydroxyl (-OH) group.
Oxidation +15.9949 Da (to a ketone/aldehyde) or +14.0157 Da (hydroxymethyl to carboxylic acid) Addition of oxygen or loss of hydrogen. nih.gov
Reduction +2.0156 Da Addition of hydrogen, e.g., reduction of a ketone to an alcohol.
Glucuronidation +176.0321 Da Conjugation with glucuronic acid.
Sulfation +79.9568 Da Conjugation with a sulfate (B86663) group.

Future Directions and Unexplored Avenues in 4 Hydroxynaphtho 2,3 B Furan 8 5h One Research

The field of naphthofuranone chemistry is a dynamic and evolving area of research, driven by the significant biological activities exhibited by this class of compounds. scirp.org While the core scaffold of 4-hydroxynaphtho[2,3-b]furan-8(5H)-one presents a promising framework for drug discovery, its full potential remains largely untapped. The future of research on this specific compound and its derivatives hinges on the integration of advanced analytical techniques, the development of innovative and efficient synthetic routes, the creation of sophisticated biological tools, and a strategic approach to overcoming existing research hurdles.

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Feasible Synthetic Routes

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4-hydroxynaphtho[2,3-b]furan-8(5H)-one
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Reactant of Route 2
4-hydroxynaphtho[2,3-b]furan-8(5H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.